molecular formula C10H14BrN5O10P2 B1203600 8-Bromo-ADP CAS No. 23600-16-0

8-Bromo-ADP

Cat. No.: B1203600
CAS No.: 23600-16-0
M. Wt: 506.10 g/mol
InChI Key: KVVVTFSHHQCHNZ-UUOKFMHZSA-N
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Description

8-Bromoadenosine-5’-Diphosphate is a synthetic nucleotide analog that belongs to the class of purine ribonucleoside diphosphates. It is characterized by the presence of a bromine atom at the 8th position of the adenosine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoadenosine-5’-Diphosphate typically involves the bromination of adenosine derivatives. One common method includes the direct bromination of adenosine glucosyl diphosphate with bromine in dioxane, yielding 8-bromoadenosine 5’-diphosphate . The reaction conditions are carefully controlled to ensure the selective bromination at the 8th position.

Industrial Production Methods: While specific industrial production methods for 8-Bromoadenosine-5’-Diphosphate are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoadenosine-5’-Diphosphate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are limited.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 8-substituted adenosine diphosphate derivatives.

Scientific Research Applications

8-Bromoadenosine-5’-Diphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromoadenosine-5’-Diphosphate involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The bromine atom at the 8th position can influence the binding affinity and activity of the compound, thereby modulating its effects on biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 8-Bromoadenosine-5’-Diphosphate is unique due to the presence of the bromine atom, which can significantly alter its chemical and biological properties compared to its non-brominated counterparts. This modification allows for specific interactions with molecular targets, making it a valuable tool in research.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN5O10P2/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVVTFSHHQCHNZ-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946422
Record name 8-Bromo-9-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23600-16-0
Record name 8-Bromoadenosine 5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023600160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromo-9-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Bromo-ADP
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8-Bromo-ADP

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